N-(2,4-difluorophenyl)-2-(4-oxo-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide
Description
The compound N-(2,4-difluorophenyl)-2-(4-oxo-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide features a benzothiazepin-4-one core fused with a benzene ring, substituted at the 5-position with an acetamide group linked to a 2,4-difluorophenyl moiety. Its molecular formula is C₂₁H₁₇F₂N₂O₂S, with a molecular weight of 399.44 g/mol. The 2,4-difluorophenyl substituent enhances electronegativity and may influence bioavailability, while the acetamide linkage contributes to hydrogen-bonding capacity (1 donor, 4 acceptors).
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(4-oxo-2-phenyl-2,3-dihydro-1,5-benzothiazepin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F2N2O2S/c24-16-10-11-18(17(25)12-16)26-22(28)14-27-19-8-4-5-9-20(19)30-21(13-23(27)29)15-6-2-1-3-7-15/h1-12,21H,13-14H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBJZMGUSVAKLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=CC=CC=C2N(C1=O)CC(=O)NC3=C(C=C(C=C3)F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Thiadiazole Derivatives
The compound N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide () shares the acetamide functional group but replaces the benzothiazepine core with a 1,3,4-thiadiazole ring. Key differences include:
- Hydrogen Bonding: The thiadiazole derivative has two H-bond donors (vs. one in the target compound), which may enhance solubility but reduce lipophilicity.
- Substituent Effects : The 4-fluorophenyl group in the thiadiazole derivative lacks the ortho-fluorine present in the target compound, which could reduce steric hindrance and alter binding interactions .
Thiazole Derivatives
N-(2-Ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide () features a thiazole-4-one core with a mercapto (-SH) group. Notable contrasts include:
- Substituents : The 2-ethoxyphenyl group is bulkier and more lipophilic than the 2,4-difluorophenyl group, likely reducing aqueous solubility but enhancing membrane penetration .
Substituent Variations
Fluorophenyl vs. Difluorophenyl
The 4-fluorophenyl group in the thiadiazole derivative () provides moderate electronegativity, whereas the 2,4-difluorophenyl group in the target compound increases electron-withdrawing effects and steric bulk. This difference may influence:
- Bioavailability : Difluorinated aromatics often exhibit improved metabolic stability due to decreased susceptibility to cytochrome P450 oxidation.
Ethoxyphenyl vs. Difluorophenyl
The 2-ethoxyphenyl substituent () introduces an ether linkage, enhancing lipophilicity and steric hindrance. This contrasts with the target compound’s fluorinated aryl group, which prioritizes electronic effects over bulk.
Physicochemical and Pharmacological Properties
The table below summarizes key comparisons:
Key Findings :
Hydrogen Bonding : The thiazole derivative () has the highest H-bond acceptor count (5), which may correlate with enhanced solubility in polar solvents.
Lipophilicity : The ethoxyphenyl group () and benzothiazepine core (target compound) increase logP values compared to thiadiazole derivatives.
Metabolic Stability: Difluorination in the target compound likely reduces oxidative metabolism compared to non-fluorinated or mono-fluorinated analogues .
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